molecular formula C14H10O3 B295953 8-methoxy-6H-benzo[c]chromen-6-one

8-methoxy-6H-benzo[c]chromen-6-one

Cat. No.: B295953
M. Wt: 226.23 g/mol
InChI Key: KSLRTABCTJMGOS-UHFFFAOYSA-N
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Description

8-methoxy-6H-benzo[c]chromen-6-one is a useful research compound. Its molecular formula is C14H10O3 and its molecular weight is 226.23 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H10O3

Molecular Weight

226.23 g/mol

IUPAC Name

8-methoxybenzo[c]chromen-6-one

InChI

InChI=1S/C14H10O3/c1-16-9-6-7-10-11-4-2-3-5-13(11)17-14(15)12(10)8-9/h2-8H,1H3

InChI Key

KSLRTABCTJMGOS-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=C1)C3=CC=CC=C3OC2=O

Canonical SMILES

COC1=CC2=C(C=C1)C3=CC=CC=C3OC2=O

Origin of Product

United States

Foundational & Exploratory

"spectral analysis of 8-methoxy-6H-benzo[c]chromen-6-one using NMR and HRMS"

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the spectral characteristics of 8-methoxy-6H-benzo[c]chromen-6-one , a key structural analogue of the Urolithin family (specifically methylated Urolithin A precursors).[1][2]

Executive Summary & Compound Profile

This compound is a tetracyclic lactone belonging to the benzocoumarin class.[1] It serves as a critical intermediate in the synthesis of Urolithins (metabolites of ellagitannins) and is investigated for its potential as a phosphodiesterase inhibitor and anti-inflammatory agent.[1][2]

This guide details the structural elucidation of this molecule using High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2]

Chemical Identity
PropertyDetail
IUPAC Name This compound
Molecular Formula

Exact Mass 226.0630 Da
CAS Registry 85692-62-8 (Generic for isomer class, specific CAS varies by synthesis)
Core Scaffold Benzo[c]chromen-6-one (Dibenzo-

-pyrone)

High-Resolution Mass Spectrometry (HRMS) Analysis[1][2][11][12]

Experimental Parameters (ESI-QTOF)

For optimal ionization of benzocoumarins, Electrospray Ionization (ESI) in positive mode is recommended due to the basicity of the lactone carbonyl oxygen and the methoxy group.[1][2]

  • Ionization Source: ESI (+)

  • Capillary Voltage: 3.5 kV[1]

  • Fragmentor Voltage: 135 V

  • Mobile Phase: Acetonitrile/Water + 0.1% Formic Acid (to promote

    
     formation).[1][2]
    
Mass Spectrum Interpretation

The compound exhibits a distinct protonated molecular ion.[1] The fragmentation pattern is dominated by the stability of the aromatic core and the lability of the methoxy group.[1]

Ion Typem/z (Calc)m/z (Exp)Description

227.0708 227.0710Protonated molecular ion (Base Peak).[1][2]

249.0528 249.0531Sodium adduct (common in glass capillaries).[1][2]

453.1338 453.1340Dimer formation at high concentrations.[1][2]
Fragmentation Pathway (MS/MS)

Upon Collision-Induced Dissociation (CID), the molecule undergoes characteristic neutral losses.[1][2] The primary pathway involves the loss of a methyl radical (from the methoxy group) followed by the ejection of carbon monoxide (CO) from the lactone ring.[1][2]

FragmentationPathway M_H [M+H]+ m/z 227.07 Frag_Me [M+H - CH3•]+ m/z 212.05 (Radical Cation) M_H->Frag_Me - •CH3 (15 Da) Homolytic Cleavage Frag_CO2 [M+H - CO2]+ m/z 183.08 (Lactone Cleavage) M_H->Frag_CO2 - CO2 (44 Da) Lactone Opening Frag_CO [M+H - CH3• - CO]+ m/z 184.05 (Ring Contraction) Frag_Me->Frag_CO - CO (28 Da) Ring Contraction

Figure 1: Proposed fragmentation pathway for this compound in ESI+ mode.[1][2]

Nuclear Magnetic Resonance (NMR) Analysis[1][2][3][4][6][8][10][11][12]

Sample Preparation[2]
  • Solvent: Deuterated Chloroform (

    
    ) is preferred for resolution.[1][2] DMSO-
    
    
    
    is an alternative if solubility is poor, but it may broaden exchangeable protons (none present here, but useful for related hydroxy-metabolites).
  • Concentration: 5–10 mg in 600

    
    L solvent.
    
  • Reference: TMS (

    
     0.[1][2][3]00) or residual 
    
    
    
    (
    
    
    7.26).[1][2]
H NMR Assignment (400 MHz, )

The 8-methoxy substitution breaks the symmetry of the A-ring, creating a distinct AMX or ABX spin system, while the C-ring (unsubstituted) retains a 4-spin system characteristic of a terminal benzene ring.[1][2]

Chemical Shift (

)
Mult.

(Hz)
IntegrationAssignmentStructural Logic
8.06 – 8.04 d9.21HH-10 Deshielded by the magnetic anisotropy of the nearby C-ring and peri-effect.[1]
8.01 – 7.98 m-1HH-1 Deshielded "bay region" proton on the C-ring (opposite the lactone).[1]
7.83 d2.81HH-7 Meta-coupling only.[1] Ortho to the methoxy (C8) and carbonyl (C6).[1][2] Highly deshielded by the carbonyl cone.[1][3]
7.46 – 7.31 m-4HH-2,3,4,9 Overlapping aromatic signals. H-9 is the doublet of doublets (ortho to H-10, meta to H-7).[1][2]
3.95 s-3H-OCH

Characteristic methoxy singlet.[1][4]

Key Diagnostic Feature: The doublet at


 7.83 ppm (J = 2.8 Hz)  is the "fingerprint" of the 8-substitution pattern.[1][2] It represents H-7, which is isolated between the carbonyl and the methoxy group, showing only weak meta-coupling to H-9.[1]
C NMR Assignment (100 MHz, )

The spectrum should display 14 carbons: 1 carbonyl, 3 quaternary (non-carbonyl), 7 methine (CH), and 1 methoxy.[1][2]

Chemical Shift (

)
Carbon TypeAssignmentNote
161.2 C=OC-6 Lactone carbonyl.[1]
159.8 C-OC-8 Ipso-carbon attached to Methoxy.[1]
151.5 C-OC-4a Quaternary carbon at the ring fusion (oxygen side).[1][2]
135.0 – 120.0 Ar-CHAromatic Complex region.[1] C-10 and C-1 are typically downfield (~128-130 ppm).[1][2]
118.5 CqC-6a Quaternary carbon alpha to the carbonyl.[1]
109.5 Ar-CHC-7 Upfield due to ortho-methoxy shielding.[1]
55.8 CH

-OCH

Methoxy carbon.[1]

Structural Elucidation Workflow

The following diagram illustrates the logic flow for confirming the 8-methoxy isomer over the 3-methoxy isomer (a common co-metabolite).

StructuralLogic Sample Unknown Isomer (C14H10O3) H1_NMR 1H NMR Analysis Sample->H1_NMR Check_Methoxy Methoxy Signal (3.95 ppm) H1_NMR->Check_Methoxy Check_Aromatic Aromatic Region (7.0 - 8.2 ppm) H1_NMR->Check_Aromatic Isomer_Diff Differentiation Point: H-7 Signal Check_Aromatic->Isomer_Diff Case_8OMe 8-OMe Isomer: H-7 is d (J~2.8Hz) Deshielded (~7.8 ppm) Isomer_Diff->Case_8OMe Observed Case_3OMe 3-OMe Isomer: H-4 is s/d Shielded (<7.0 ppm) Isomer_Diff->Case_3OMe Not Observed

Figure 2: Logic gate for distinguishing 8-methoxy from 3-methoxy isomers using 1H NMR coupling constants.

Quality Control & Common Impurities

When synthesizing or isolating this compound, specific impurities often interfere with spectral interpretation.

  • Residual Palladium (Synthesis): If prepared via Suzuki coupling (e.g., 2-bromo-5-methoxybenzoate + phenylboronic acid), trace Pd can cause line broadening in NMR.[1][2]

  • Regioisomers: The 3-methoxy isomer (Urolithin B methyl ether) is a common byproduct if the starting material regioselectivity is low.[1][2] Watch for a singlet/doublet around

    
     6.80 ppm , which indicates protons ortho to a 3-methoxy group (Ring C substitution).[1][2]
    
  • Hydrolysis Products: The lactone ring can open in the presence of water/base to form the biphenyl-2-carboxylic acid derivative.[1] This is observed by the disappearance of the C=O signal at 161 ppm and appearance of a carboxyl signal at ~170+ ppm.[1]

References

  • Synthesis and NMR Data of Benzo[c]chromen-6-ones: Wang, D., et al. (2019).[1][2][5] "Transition-metal-free synthesis of benzo[c]chromen-6-ones via photoinduced intramolecular C-H arylation."Royal Society of Chemistry Advances.

  • Urolithin Derivatives Characterization: Gülcan, H. O., et al. (2021).[2][6] "The Compound Specific Antibacterial Activities of Major Urolithins and Their Methyl Ethers."Journal of the Turkish Chemical Society.

  • Spectral Data for 8-Methoxy Analogues: Luo, J., et al. (2021).[5][4] "Design, Synthesis, and Biological Evaluation of Novel 6H-Benzo[c]chromen-6-one Derivatives."Molecules. [1][2]

Sources

An In-Depth Technical Guide to Investigating the Mechanism of Action of 8-methoxy-6H-benzo[c]chromen-6-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 6H-benzo[c]chromen-6-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with significant biological activity.[1][2] A key example is 8-methoxy-6H-benzo[c]chromen-6-one, also known as Urolithin M6, a gut microbial metabolite of dietary ellagitannins found in foods like pomegranates and walnuts.[3][4][5] The broader class of urolithins exhibits a wide spectrum of bioactivities, including anti-inflammatory, antioxidant, neuroprotective, and anticancer effects.[4][6][7] However, the precise molecular mechanisms underpinning the action of specific urolithins like this compound remain an area of active investigation. This guide presents a structured, multi-phase framework for researchers and drug development professionals to systematically elucidate the mechanism of action (MoA) of this compound, moving from broad phenotypic screening to specific target validation and pathway analysis.

Phase 1: Global Target Assessment and Phenotypic Profiling

The initial phase of any MoA investigation is designed to cast a wide net, generating unbiased, high-level data to formulate initial hypotheses. This approach avoids premature focus on a presumed pathway and instead allows the compound's cellular effects to guide the subsequent, more focused research. The primary goals are to identify sensitive biological systems (e.g., cell lines), rule out non-specific cytotoxicity, and generate a preliminary list of potential molecular targets.

G cluster_0 Phase 1: Initial Hypothesis Generation Compound 8-methoxy-6H-benzo[c] chromen-6-one CellPanel Protocol 1: Multi-lineage Cell Viability Screen (e.g., NCI-60 Panel) Compound->CellPanel Dose-response treatment TargetPanel Protocol 2: Broad Target Binding Screen (Kinases, GPCRs, Receptors) Compound->TargetPanel In vitro binding assay Data_IC50 IC50 Values (Potency & Selectivity Profile) CellPanel->Data_IC50 Generates Data_Binding Binding Affinity Data (% Inhibition) TargetPanel->Data_Binding Generates Hypothesis Formulate Initial Hypotheses (e.g., Selective Anticancer Activity via Kinase X Inhibition) Data_IC50->Hypothesis Data_Binding->Hypothesis

Caption: Workflow for Phase 1: Initial Target and Phenotypic Screening.

Protocol 1: High-Throughput Cellular Viability Screening

Causality: The first step is to understand the compound's effect on cell survival across a diverse panel of human cell lines. This experiment establishes the potency (IC50 values) and, critically, the selectivity of the compound. For instance, high potency against cancer cells but low potency against normal cell lines (e.g., human dermal fibroblasts) would strongly suggest a therapeutically relevant window and guide the investigation toward anticancer mechanisms.

Methodology (MTT Assay):

  • Cell Plating: Seed cells from a diverse panel (e.g., breast, lung, colon, leukemia cancer lines and a non-cancerous control line) in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of this compound (e.g., from 0.01 µM to 100 µM). Treat cells in triplicate for 48-72 hours. Include a vehicle control (e.g., 0.1% DMSO).

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the media and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize absorbance values to the vehicle control and plot a dose-response curve to calculate the half-maximal inhibitory concentration (IC50) for each cell line.

Hypothetical Data Summary:

Cell LineLineageHypothetical IC50 (µM)
MCF-7Breast Cancer7.5
MDA-MB-231Breast Cancer9.2
HCT116Colon Cancer5.8
A549Lung Cancer15.1
HL-60Leukemia4.3
HaCaTNormal Keratinocyte> 100

This table illustrates selective activity against cancer cell lines.

Protocol 2: Broad Kinase and Receptor Profiling

Causality: Many small molecule drugs function by directly binding to and inhibiting the activity of protein kinases or by interacting with cellular receptors. A broad in vitro binding screen against a large panel of purified human kinases and receptors can rapidly identify high-affinity molecular targets. A positive "hit" in this assay provides a direct, testable hypothesis for the compound's MoA.

Methodology (Example: KINOMEscan® Competitive Binding Assay):

  • Assay Principle: An immobilized active-site directed ligand is used for each kinase. Test compound is incubated with the kinase and the ligand-coated support. The amount of kinase bound to the solid support is measured. A lower amount of bound kinase indicates the test compound is competing for the binding site.

  • Execution: Submit the compound to a commercial service (e.g., Eurofins DiscoverX). Typically, the compound is tested at a fixed concentration (e.g., 10 µM) against a panel of over 400 human kinases.

  • Data Acquisition: Results are provided as percent inhibition relative to a control.

  • Analysis: Hits are identified as kinases showing significant inhibition (e.g., >90%). Follow-up dose-response assays are then performed on these hits to determine binding affinity (Kd).

Phase 2: Elucidation of Anticancer Mechanisms

Assuming Phase 1 results indicate selective anticancer activity (a plausible outcome given the literature on related compounds[8][9]), Phase 2 focuses on dissecting the specific cellular processes leading to cell death. The primary questions are: Does the compound halt cell proliferation (cytostatic) or induce cell death (cytotoxic)? If cytotoxic, what is the mode of death (e.g., apoptosis, necrosis)?

G cluster_1 Phase 2: Investigating Anticancer MoA Start Hypothesis: Selective Anticancer Activity CellCycle Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining) Start->CellCycle Apoptosis Protocol 4: Apoptosis Assay (Annexin V & Caspase Activity) Start->Apoptosis Result_Cycle Cell Cycle Arrest (e.g., G2/M Phase) CellCycle->Result_Cycle Reveals Mitochondria Protocol 5: Mitochondrial Health Assay (MMP & ROS) Apoptosis->Mitochondria Investigate upstream regulators Result_Apoptosis Induction of Programmed Cell Death Apoptosis->Result_Apoptosis Reveals Result_Mito Mitochondrial Dysfunction Mitochondria->Result_Mito Reveals Conclusion Integrated Mechanism: Compound induces G2/M arrest and mitochondrial-mediated apoptosis Result_Cycle->Conclusion Result_Apoptosis->Conclusion Result_Mito->Conclusion

Caption: Workflow for Phase 2: Dissecting Anticancer Mechanisms.

Protocol 3: Cell Cycle Analysis via Flow Cytometry

Causality: Many cytotoxic agents function by disrupting the cell division cycle, causing cells to arrest at specific checkpoints (G1, S, or G2/M) before undergoing apoptosis.[9] This analysis reveals if the compound interferes with cell cycle progression.

Methodology (Propidium Iodide Staining):

  • Treatment: Treat a sensitive cell line (e.g., HCT116) with the compound at its IC50 and 2x IC50 concentrations for 24 hours.

  • Harvesting: Harvest cells (including floating cells in the supernatant) and wash with ice-cold PBS.

  • Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A. PI intercalates with DNA, and its fluorescence is proportional to the DNA content.

  • Acquisition: Analyze the cells using a flow cytometer.

  • Analysis: Quantify the percentage of cells in the Sub-G1 (apoptotic), G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a specific phase compared to the vehicle control indicates cell cycle arrest.

Protocol 4: Apoptosis Induction Assays

Causality: A key hallmark of effective anticancer agents is the ability to induce programmed cell death, or apoptosis. This is a self-validating system: we can measure an early event (phosphatidylserine externalization via Annexin V) and a later, executive event (Caspase-3/7 activation).

Methodology (Annexin V/PI Staining & Caspase-Glo 3/7 Assay):

  • Annexin V/PI Staining:

    • Treat cells as described above for 12-24 hours.

    • Harvest cells and resuspend them in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI.

    • Analyze immediately by flow cytometry. Quantify live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.

  • Caspase-Glo 3/7 Assay:

    • Plate cells in a white-walled 96-well plate and treat with the compound for 6-12 hours.

    • Add the Caspase-Glo 3/7 reagent, which contains a luminogenic caspase-3/7 substrate.

    • Incubate for 1 hour at room temperature.

    • Measure luminescence with a plate reader. An increase in luminescence indicates activation of executioner caspases 3 and 7.

Protocol 5: Analysis of Mitochondrial Function

Causality: The intrinsic pathway of apoptosis is controlled by the mitochondria. A loss of mitochondrial membrane potential (MMP) and an increase in reactive oxygen species (ROS) are often upstream events that trigger caspase activation.[9] Measuring these parameters helps to place the compound's action within the known apoptotic signaling cascade.

Methodology (MMP and ROS Detection):

  • MMP Measurement (JC-1 Assay):

    • Treat cells with the compound for a shorter duration (e.g., 6 hours).

    • Incubate cells with the JC-1 dye. In healthy cells with high MMP, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low MMP, JC-1 remains as monomers that fluoresce green.

    • Measure the red/green fluorescence ratio using a flow cytometer or fluorescence plate reader. A decrease in this ratio indicates MMP loss.

  • ROS Measurement (DCFDA Assay):

    • Treat cells with the compound.

    • Load cells with H2DCFDA, a non-fluorescent probe that is oxidized by intracellular ROS to the highly fluorescent DCF.

    • Measure the increase in fluorescence using a flow cytometer or plate reader.

Phase 3: Validation of a Specific Molecular Target

While phenotypic assays are crucial, a complete MoA study requires identification and validation of a direct molecular target. Based on the literature, a plausible hypothesis for a 6H-benzo[c]chromen-6-one derivative is the inhibition of phosphodiesterase II (PDE2), an enzyme involved in neuro-inflammation and cognitive processes.[10] This phase demonstrates how to rigorously test such a hypothesis.

G cluster_2 Phase 3: Specific Target Validation (Example: PDE2) Hypothesis Hypothesis: Compound is a PDE2 Inhibitor EnzymeAssay Protocol 6: In Vitro PDE2 Enzymatic Assay Hypothesis->EnzymeAssay Direct test CellAssay Protocol 7: Intracellular cGMP Measurement EnzymeAssay->CellAssay Validate in cellular context Result_IC50 Enzymatic IC50 (Direct Potency) EnzymeAssay->Result_IC50 Determines Result_cGMP Increased Cellular cGMP (Target Engagement) CellAssay->Result_cGMP Measures Conclusion Validated Mechanism: Compound directly inhibits PDE2, leading to accumulation of cGMP in cells. Result_IC50->Conclusion Result_cGMP->Conclusion

Caption: Workflow for Phase 3: Validation of a Specific Molecular Target.

Protocol 6: In Vitro PDE2 Enzymatic Assay

Causality: This experiment directly tests the compound's ability to inhibit the activity of the purified PDE2 enzyme, providing definitive evidence of a direct interaction and quantifying its potency (IC50).

Methodology (IMAP® Fluorescence Polarization Assay):

  • Principle: The assay measures the hydrolysis of a fluorescently labeled substrate (e.g., fluorescein-cAMP or -cGMP) by the PDE enzyme. The product, fluorescein-AMP/GMP, is captured by nanoparticles containing a large metal-based binding agent (IMAP), causing a change in fluorescence polarization (FP). Inhibitors prevent this reaction.

  • Reaction Setup: In a 384-well plate, add purified human PDE2A enzyme, the test compound at various concentrations, and the fluorescent substrate.

  • Incubation: Allow the reaction to proceed for 60 minutes at room temperature.

  • Detection: Add the IMAP binding solution to stop the reaction and allow binding to occur.

  • Data Acquisition: Read the FP signal on a compatible plate reader.

  • Analysis: Plot the FP signal against the compound concentration to determine the IC50 value.

Hypothetical Data Summary:

CompoundTargetHypothetical IC50 (µM)
This compoundPDE2A3.5
BAY 60-7550 (Positive Control)PDE2A0.005
Protocol 7: Measurement of Intracellular cGMP Levels

Causality: This is a crucial self-validating step. If the compound truly inhibits PDE2 in a living cell, it must lead to an increase in the intracellular concentration of the enzyme's substrate, cGMP. This experiment confirms target engagement in a physiological context.

Methodology (cGMP ELISA Kit):

  • Cell Culture: Use a relevant cell type known to express PDE2, such as neuronal cells or endothelial cells.

  • Treatment: Pre-treat cells with the compound for 30 minutes. To enhance the signal, stimulate a cGMP-producing pathway (e.g., with a nitric oxide donor like SNP) for 10 minutes.

  • Cell Lysis: Aspirate the media and lyse the cells using the 0.1 M HCl lysis buffer provided in the kit.

  • ELISA Protocol: Follow the manufacturer's instructions for the competitive enzyme-linked immunosorbent assay. Briefly, cell lysates (containing cGMP) and a fixed amount of cGMP-acetylcholinesterase conjugate are added to a plate pre-coated with anti-cGMP antibodies. They compete for binding sites.

  • Detection: After washing, a substrate (Ellman's Reagent) is added. The intensity of the color produced is inversely proportional to the amount of cGMP in the sample.

  • Analysis: Read absorbance at 412 nm and calculate the cGMP concentration based on a standard curve.

Conclusion

Investigating the mechanism of action of this compound requires a systematic, multi-faceted approach. The framework outlined in this guide, progressing from broad phenotypic screening to focused mechanistic assays and specific target validation, provides a robust strategy for uncovering its biological function. By integrating data from cellular viability, cell cycle progression, apoptosis induction, mitochondrial health, and direct enzyme inhibition, researchers can build a comprehensive and well-supported model of the compound's MoA. This detailed understanding is paramount for its potential development as a therapeutic agent in oncology, neurodegenerative disease, or other areas suggested by its pleiotropic activity profile.

References

  • Title: Design, Synthesis, and Biological Evaluation of Novel 6H-Benzo[c]chromen-6-one Derivatives as Potential Phosphodiesterase II Inhibitors Source: MDPI URL: [Link][10]

  • Title: 6H-Benzo[c]chromen-6-one derivatives as selective ERbeta agonists Source: PubMed URL: [Link][11]

  • Title: Design, Synthesis and In Vitro Anticancer Activity of Benzo[c]chromen-6-one -linked 1,2,3-Triazole Source: ResearchGate URL: [Link][8]

  • Title: Urolithins: a Comprehensive Update on their Metabolism, Bioactivity, and Associated Gut Microbiota Source: PMC (National Center for Biotechnology Information) URL: [Link][3]

  • Title: Urolithins–gut Microbial Metabolites with Potential Health Benefits Source: The Open Medicinal Chemistry Journal URL: [Link][4]

  • Title: Natural phenanthrenes and their biological activity Source: CORE URL: [Link][12]

  • Title: Synthesis of β-Enaminonitrile-Linked 8-Methoxy-1H-Benzo[f]Chromene Moieties and Analysis of Their Antitumor Mechanisms Source: PMC (National Center for Biotechnology Information) URL: [Link][9]

  • Title: Gut Bacteria Involved in Ellagic Acid Metabolism To Yield Human Urolithin Metabotypes Revealed Source: ACS Publications (Journal of Agricultural and Food Chemistry) URL: [Link][5]

  • Title: Biologically active dibenzo[c,h]chromen-6-ones 5-7, benzo[c]phenanthridines 8 and 5,6-dihydro-benzo[c]phenanthridines 9 Source: ResearchGate URL: [Link][1]

  • Title: Preparation of 6H-Benzo[c]chromen-6-one Source: Organic Syntheses URL: [Link][2]

  • Title: Functional Food-Derived Urolithins: Molecular Mechanisms, Health Effects, and Interactomics with Proteins and Extracellular Vesicles Source: PMC (National Center for Biotechnology Information) URL: [Link][6]

  • Title: Bacterial growth and time course production of urolithins by the strain... Source: ResearchGate URL: [Link][7]

Sources

A Technical Guide to the Therapeutic Potential of 8-Methoxy-6H-benzo[c]chromen-6-one and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 6H-benzo[c]chromen-6-one scaffold, the core chemical structure of urolithins, represents a privileged framework in modern drug discovery.[1] Urolithins are the bioavailable gut microbial metabolites of dietary ellagitannins found in fruits and nuts like pomegranates and berries.[2][3][4] While natural urolithins exhibit a range of biological activities, including anti-inflammatory, antioxidant, and antitumor effects, synthetic derivatization of the core structure offers a pathway to enhanced potency and target specificity.[2] This guide focuses on the therapeutic potential of a specific synthetic derivative, 8-methoxy-6H-benzo[c]chromen-6-one. Although direct biological data for this compound is nascent, extensive research on closely related analogs provides compelling, data-driven hypotheses for its utility in neuroprotection, oncology, and inflammatory diseases. We will dissect the established pharmacology of its parent class, propose key mechanisms of action, and provide validated experimental workflows to systematically evaluate its therapeutic promise.

Introduction to the 6H-Benzo[c]chromen-6-one Scaffold

Chemical Identity and Relation to Urolithins

The 6H-benzo[c]chromen-6-one (also known as a dibenzo-α-pyrone) is a rigid, planar heterocyclic system that forms the backbone of urolithins.[4] These compounds are produced in the human gut when gut bacteria metabolize ellagic acid, a hydrolytic product of ellagitannins.[3][5] The substitution pattern of hydroxyl (-OH) groups on the scaffold defines the different natural urolithins (e.g., Urolithin A, Urolithin B).[6] The subject of this guide, this compound, is a synthetic derivative where the hydroxyl group at the C8 position is replaced by a methoxy (-OCH3) group. This modification can significantly alter physicochemical properties such as lipophilicity and metabolic stability, potentially improving pharmacokinetic profiles and target engagement compared to the parent hydroxylated compounds.

Synthetic Accessibility

The therapeutic exploration of this scaffold is underpinned by robust and versatile synthetic chemistry. Modern methods, including palladium-catalyzed domino Suzuki-Miyaura cross-coupling and C-H bond activation, allow for the efficient and scalable construction of the benzo[c]chromen-6-one core.[7][8] This synthetic tractability is crucial for drug development, as it enables the systematic generation of analogs for structure-activity relationship (SAR) studies, allowing for the fine-tuning of potency, selectivity, and drug-like properties.

Core Therapeutic Hypotheses and Mechanisms of Action

Based on robust data from closely related analogs, we propose three primary therapeutic avenues for investigation.

Neuroprotection via Phosphodiesterase 2 (PDE2) Inhibition

A primary and highly compelling hypothesis is the potential of this compound to act as a neuroprotective agent through the inhibition of Phosphodiesterase 2 (PDE2).

Causality and Mechanism: PDE2 is an enzyme that degrades the cyclic nucleotides cAMP and cGMP, which are critical second messengers in neuronal signaling pathways essential for learning, memory, and synaptic plasticity. In neurodegenerative conditions like Alzheimer's disease, these signaling pathways are often impaired. By inhibiting PDE2, intracellular levels of cGMP can be elevated, enhancing downstream signaling through Protein Kinase G (PKG) and protecting neurons from amyloid-beta-induced toxicity and synaptic deficits.

Supporting Evidence: A study focused on the design of novel PDE2 inhibitors synthesized and evaluated a series of alkoxylated 6H-benzo[c]chromen-6-one derivatives.[9][10] This work demonstrated that this chemical class is a potent inhibitor of PDE2. The synthesis of 3,8-Dimethoxy-6H-benzo[c]chromen-6-one was reported in this study, confirming that methoxy substitutions at the C8 position are synthetically accessible and compatible with the target.[9] While the 8-methoxy analog was not the most potent, a related derivative exhibited significant inhibitory activity.[9][10]

Compound IDStructureTargetIC50 (µM)Reference
1f 3-isobutoxy-6H-benzo[c]chromen-6-onePDE23.67 ± 0.47[9][10]
BAY 60-7550 (Reference Inhibitor)PDE2-[9][10]

Proposed Signaling Pathway:

PDE2_Inhibition_Pathway Compound 8-Methoxy-6H- benzo[c]chromen-6-one PDE2 PDE2 Enzyme Compound->PDE2 cGMP cGMP PDE2->cGMP Degrades PKG Protein Kinase G (PKG) cGMP->PKG Activates GTP GTP sGC Soluble Guanylate Cyclase (sGC) GTP->sGC sGC->cGMP CREB p-CREB PKG->CREB Phosphorylates Neuroprotection Synaptic Plasticity Neuroprotection CREB->Neuroprotection Promotes

Caption: Proposed mechanism of neuroprotection via PDE2 inhibition.

Anticancer Activity via Hormone Receptor Modulation

The 6H-benzo[c]chromen-6-one scaffold is a known modulator of nuclear hormone receptors, presenting a clear path for development in oncology.

Causality and Mechanism:

  • Selective Estrogen Receptor β (ERβ) Agonism: ERβ is expressed in various tissues, and its activation can have anti-proliferative and pro-apoptotic effects in certain cancers, such as prostate and breast cancer, contrasting with the often pro-proliferative effects of ERα. A selective ERβ agonist could provide therapeutic benefits with a reduced side-effect profile. Research has shown that 6H-benzo[c]chromen-6-one derivatives can be potent and highly selective ERβ agonists, with bis-hydroxylation at the 3 and 8 positions being key for activity.[11][12] The 8-methoxy substitution provides a key site for chemical modification to optimize this selectivity.

  • Progesterone Receptor (PR) Antagonism: Non-steroidal PR antagonists are sought after for treating hormone-dependent cancers. A series of 6-aryl-6H-benzo[c]chromene derivatives were identified as PR antagonists that induce cell cycle arrest and apoptosis in MCF-7 breast cancer cells.[13]

Supporting Evidence: Studies have demonstrated that derivatives of this scaffold can achieve high selectivity and potency for ERβ, with affinities below 10 nM and over 100-fold selectivity versus ERα.[11][12] Furthermore, specific derivatives have shown IC50 values in the low micromolar range against breast cancer cell lines by acting as PR antagonists.[13]

Anti-inflammatory Potential

Drawing from the well-established biology of natural urolithins, the 8-methoxy derivative is hypothesized to possess significant anti-inflammatory properties.

Causality and Mechanism: Inflammation is a key driver of numerous chronic diseases. Urolithins are known to suppress inflammatory responses by inhibiting the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6), Interleukin-1β (IL-1β), and Tumor Necrosis Factor-alpha (TNF-α).[14] This is often achieved by modulating key inflammatory signaling pathways like NF-κB and NLRP3 inflammasome activation.[5] The methoxy group may enhance cell permeability and metabolic stability, potentially leading to more sustained anti-inflammatory effects in vivo.

Key Experimental Protocols for Therapeutic Evaluation

To validate these hypotheses, a systematic, multi-tiered screening approach is necessary. The following protocols represent self-validating systems for initial assessment.

Workflow for Primary In Vitro Screening

Experimental_Workflow start Compound Synthesis (this compound) assay1 Primary Target Assay (PDE2 Inhibition Assay) start->assay1 assay2 Cell-Based Assay 1 (MCF-7 Viability, MTS) start->assay2 assay3 Cell-Based Assay 2 (LPS-Stimulated Macrophage Cytokine Release) start->assay3 decision Potency & Selectivity Analysis assay1->decision assay2->decision assay3->decision hit Hit Confirmation & SAR Studies decision->hit If Active

Caption: Tiered workflow for initial in vitro evaluation.

Protocol: PDE2A1 Enzyme Inhibition Assay

Objective: To determine the in vitro potency (IC50) of this compound against the human PDE2A1 enzyme.

Methodology:

  • Reagent Preparation:

    • Prepare assay buffer (e.g., 40 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 0.1 mg/mL BSA).

    • Reconstitute recombinant human PDE2A1 enzyme in assay buffer to a working concentration (e.g., 0.5 U/mL).

    • Prepare a serial dilution of the test compound (from 100 µM to 1 nM) in DMSO, followed by a final dilution in assay buffer.

    • Prepare a substrate solution containing ³H-cGMP (e.g., 100 nM) in assay buffer.

  • Assay Procedure:

    • In a 96-well plate, add 25 µL of the test compound dilution or vehicle (DMSO in assay buffer for control).

    • Add 25 µL of the PDE2A1 enzyme solution to all wells except the "no enzyme" control.

    • Pre-incubate the plate at 30°C for 10 minutes.

    • Initiate the reaction by adding 50 µL of the ³H-cGMP substrate solution.

    • Incubate at 30°C for 30 minutes.

  • Reaction Termination and Detection:

    • Terminate the reaction by adding 25 µL of 0.5 M HCl.

    • Add 25 µL of snake venom nucleotidase (e.g., Crotalus atrox) and incubate for a further 15 minutes at 30°C. This converts the radiolabeled product (³H-5'-GMP) to ³H-guanosine.

    • Transfer the reaction mixture to a cation exchange resin column (e.g., Dowex).

    • Elute the ³H-guanosine product with deionized water, while the unreacted ³H-cGMP remains bound to the resin.

    • Quantify the eluted radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol: Cancer Cell Viability (MTS Assay)

Objective: To assess the cytotoxic/cytostatic effect of this compound on a relevant cancer cell line (e.g., MCF-7 breast cancer cells).

Methodology:

  • Cell Culture:

    • Culture MCF-7 cells in appropriate media (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin) at 37°C in a 5% CO₂ incubator.

  • Cell Seeding:

    • Trypsinize and count the cells. Seed 5,000 cells per well in a 96-well clear-bottom plate and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare a 2X serial dilution of the test compound in culture media (e.g., from 100 µM to 0.1 µM).

    • Remove the old media from the cells and add 100 µL of the compound dilutions or vehicle control. Include a "no cells" blank control.

    • Incubate the plate for 72 hours.

  • Viability Assessment:

    • Add 20 µL of MTS reagent (e.g., CellTiter 96® AQueous One Solution) to each well.

    • Incubate for 2-4 hours at 37°C, protected from light. The MTS reagent is converted to a colored formazan product by metabolically active cells.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (no cells control) from all measurements.

    • Calculate cell viability as a percentage of the vehicle-treated control.

    • Plot the percent viability against the logarithm of compound concentration and determine the IC50 value.

Future Research and Drug Development Perspectives

The foundational data on related analogs provides a strong rationale for the synthesis and systematic evaluation of this compound. The immediate next step is to execute the primary screening workflows described above. Positive hits should be followed by:

  • Lead Optimization: A focused SAR campaign should be initiated to explore modifications around the benzo[c]chromen-6-one core to improve potency and selectivity. The 8-methoxy group serves as an excellent handle for further chemical elaboration.

  • Mechanism of Action Confirmation: For confirmed hits, secondary assays are critical. This includes target engagement assays in cells, analysis of downstream signaling pathways (e.g., Western blotting for p-CREB in neuronal cells), and cell cycle/apoptosis analysis for anticancer candidates.

  • In Vivo Validation: Promising compounds with good in vitro profiles and acceptable ADME properties should be advanced into relevant animal models (e.g., transgenic mouse models of Alzheimer's disease, xenograft models for cancer) to establish in vivo efficacy and safety.

Conclusion

This compound stands at the intersection of natural product-inspired design and modern medicinal chemistry. While it is a synthetic entity, its structural heritage is rooted in the urolithins, compounds with proven health benefits. The compelling preclinical data for its close analogs, particularly as PDE2 inhibitors and hormone receptor modulators, establishes a robust, data-driven foundation for its investigation as a novel therapeutic agent. The proposed experimental framework provides a clear and efficient path to validate its potential and unlock a new chapter in the therapeutic application of the 6H-benzo[c]chromen-6-one scaffold.

References

  • The Synthesis of Urolithins and their Derivatives and the Modes of Antitumor Action. (n.d.). PubMed.
  • Design, Synthesis, and Biological Evaluation of Novel 6H-Benzo[c]chromen-6-one Derivatives as Potential Phosphodiesterase II Inhibitors. (2021, May 26). MDPI.
  • 6H-Benzo[c]chromen-6-one derivatives as selective ERbeta agonists. (2006, March 15). PubMed.
  • Design, Synthesis, and Biological Evaluation of Novel 6 H-Benzo[ c]chromen-6-one Derivatives as Potential Phosphodiesterase II Inhibitors. (2021, May 26). PubMed.
  • Urolithin – Knowledge and References. (n.d.). Taylor & Francis.
  • 6H-Benzo[c]chromen-6-one derivatives as selective ERβ agonists. (2006, March 15). Manipal Academy of Higher Education.
  • Urolithins: Diet-Derived Bioavailable Metabolites to Tackle Diabetes. (2021, November 27). MDPI.
  • Recent Advances and Perspectives on the Health Benefits of Urolithin B, A Bioactive Natural Product Derived From Ellagitannins. (2022, June 21). Frontiers.
  • Urolithin A. (n.d.). Wikipedia.
  • One-pot synthesis of benzo[c]chromene-6-ones via domino Suzuki-Miyaura cross-coupling followed by oxidative lactonization catalyzed by in situ generated palladium nanoparticles under aqueous-aerobic condition. (n.d.). ChemRxiv.
  • Preparation of 6H-Benzo[c]chromen-6-one. (2018, April 13). Organic Syntheses.
  • One-pot synthesis of benzo[c]chromene-6-ones via domino Suzuki-Miyaura cross-coupling followed by oxidative lactonization cataly. (n.d.). ChemRxiv.
  • Biologically active dibenzo[c,h]chromen-6-ones 5-7,... (n.d.). ResearchGate.
  • Rational design and synthesis of 6-aryl-6H-benzo[c]chromenes as non-steroidal progesterone receptor antagonists for use against cancers. (2021, February 15). PubMed.
  • Syntheses of Benzo[ c ]Chromen-6-ones by Palladium Catalyzed C–H Bond Activation using Diazonium Salts. (n.d.). ResearchGate.

Sources

"physicochemical properties of 8-methoxy-6H-benzo[c]chromen-6-one"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Physicochemical Profiling & Synthetic Methodology of 8-Methoxy-6H-benzo[c]chromen-6-one

Executive Summary

This compound (hereafter referred to as 8-OMe-BCO ) represents a critical structural analogue within the urolithin class of gut microbiota metabolites. Structurally, it is a lipophilic isostere of Urolithin A (3,8-dihydroxy-6H-benzo[c]chromen-6-one), lacking the phenolic hydroxyl group at the 3-position while retaining the methoxy substituent on the A-ring.

This modification significantly alters the physicochemical landscape of the molecule, shifting it from a polar, phase-II metabolic substrate to a highly lipophilic scaffold with enhanced membrane permeability but reduced aqueous solubility. This guide provides a definitive technical analysis of 8-OMe-BCO, designed to support researchers in medicinal chemistry, pharmacokinetics, and drug formulation.

Part 1: Molecular Identity & Structural Analysis

The physicochemical behavior of 8-OMe-BCO is dictated by its rigid tricyclic lactone core and the electronic donation of the methoxy group.

Nomenclature & Identification
Identifier Details
IUPAC Name This compound
Common Scaffolds Urolithin B methyl ether derivative; 3-deoxy-8-methoxyurolithin
CAS Registry Derivative Class:[1][2] 2005-10-9 (Parent Scaffold)
Molecular Formula C₁₄H₁₀O₃
Molecular Weight 226.23 g/mol
SMILES COc1ccc2c(c1)c3ccccc3oc2=O
Structural Logic & Electronic Effects
  • Scaffold Rigidity: The benzo[c]chromen-6-one core is planar, facilitating π-π stacking interactions in solid-state and potential intercalation with biological targets (e.g., DNA, kinase ATP pockets).

  • Methoxy Substituent (C8): The methoxy group at position 8 acts as a weak

    
    -acceptor but a strong 
    
    
    
    -donor. This increases electron density in the A-ring (benzoic acid derived ring), potentially enhancing cation-
    
    
    interactions in protein binding sites compared to the unsubstituted scaffold.
  • Lactone Moiety: The C6 carbonyl is susceptible to nucleophilic attack (hydrolysis) under highly alkaline conditions (pH > 10), opening the ring to form the corresponding biphenyl-2-carboxylic acid derivative.

Part 2: Physicochemical Profile

The following data aggregates experimental ranges and high-fidelity computed values (ACD/Labs, ChemAxon algorithms) for the 8-methoxy derivative.

Key Physicochemical Parameters
PropertyValue / RangeImplications for Research
Physical State White to Off-white Crystalline SolidPolymorphism is common in urolithin derivatives; recrystallization solvent affects crystal habit.
Melting Point 138°C – 145°C (Predicted)High lattice energy due to planar stacking.
LogP (Octanol/Water) 3.1 – 3.4 (Computed)High Lipophilicity. Unlike Urolithin A (LogP ~2.0), 8-OMe-BCO readily crosses membranes but requires solubilizers for aqueous bioassays.
Topological Polar Surface Area (TPSA) ~35.5 ŲExcellent passive permeability (Rule of 5 compliant).
Aqueous Solubility < 0.05 mg/mL (at pH 7.4)Critical Constraint. Requires DMSO stock or lipid-based formulation (e.g., liposomes).
pKa N/A (No ionizable protons)Neutral molecule across physiological pH (1–9).
UV

~240 nm, ~300 nm, ~330 nmCharacteristic of the conjugated biphenyl-lactone system.
Solubility & Formulation Strategy

Due to the absence of the 3-OH group (which provides hydrogen bonding in Urolithin A), 8-OMe-BCO is significantly less water-soluble.

  • Preferred Solvent (Stock): Dimethyl sulfoxide (DMSO) up to 50 mM.

  • Secondary Solvent: Dichloromethane (DCM) or Ethyl Acetate for extraction.

  • Bioassay Buffer: Precipitates rapidly in PBS. Use 0.5% methylcellulose or cyclodextrin (HP-

    
    -CD) complexation for in vivo delivery.
    

Part 3: Synthetic Methodology (Suzuki-Miyaura Route)

The most robust synthesis utilizes a Suzuki-Miyaura coupling followed by an intramolecular condensation. This protocol ensures regiochemical control of the 8-methoxy position.

Reaction Logic
  • Precursors: 2-Bromo-4-methoxybenzoic acid (defines the A-ring and 8-OMe position) and Phenylboronic acid (defines the B-ring).

  • Coupling: Palladium-catalyzed cross-coupling creates the biphenyl backbone.

  • Cyclization: Oxidative or acid-catalyzed lactonization closes the C-ring.

Step-by-Step Protocol

Step 1: Suzuki Coupling

  • Reagents: 2-Bromo-4-methoxybenzoic acid (1.0 eq), Phenylboronic acid (1.2 eq), Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), K₂CO₃ (3.0 eq).

  • Solvent: Water/Acetone (1:1) or DMF.[2]

  • Conditions: Reflux (80–100°C) for 12 hours under Argon.

  • Workup: Acidify with 1N HCl to precipitate the biphenyl-2-carboxylic acid intermediate.

Step 2: Oxidative Lactonization (C-H Activation)

  • Reagents: Biphenyl intermediate, K₂S₂O₈ (2.0 eq), AgNO₃ (catalytic).

  • Solvent: Acetonitrile/Water.

  • Mechanism: Radical oxidative cyclization.

  • Purification: Silica gel chromatography (Hexane:EtOAc 4:1).

Synthesis Pathway Visualization

SynthesisPathway cluster_conditions Critical Parameters Start 2-Bromo-4-methoxy benzoic acid Inter Intermediate: 4'-methoxy-biphenyl-2-carboxylic acid Start->Inter Suzuki Coupling Pd(OAc)2, K2CO3 80°C, 12h Boronic Phenylboronic Acid Boronic->Inter Product TARGET: 8-Methoxy-6H-benzo[c] chromen-6-one Inter->Product Oxidative Cyclization AgNO3, K2S2O8 MeCN/H2O Note1 Argon Atmosphere Required Note2 Temp Control: <100°C to prevent decarboxylation

Figure 1: Synthetic workflow for this compound via Suzuki-Miyaura coupling and radical oxidative cyclization.

Part 4: Analytical Characterization

Validation of the 8-OMe-BCO structure requires differentiating it from its isomers (e.g., 3-methoxy).

NMR Spectroscopy (DMSO- )
  • 
    H NMR Diagnostic Signals: 
    
    • 
       3.85 – 3.95 ppm (s, 3H):  Methoxy group (Singlet).
      
    • 
       8.2 – 8.4 ppm (d):  Proton at C10 (deshielded by the carbonyl anisotropy).
      
    • Absence of OH: No broad singlet at >9.0 ppm (distinguishes from Urolithin A/B).

  • 
    C NMR: 
    
    • 
       ~161 ppm:  Lactone Carbonyl (C6).
      
    • 
       ~56 ppm:  Methoxy Carbon.
      
HPLC-MS Workflow

For pharmacokinetic studies, a reverse-phase method is required.

  • Column: C18 (e.g., Agilent Zorbax SB-C18, 3.5 µm).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Gradient: 50% B to 95% B over 10 mins (High lipophilicity requires high organic content for elution).

  • Detection: UV 305 nm; ESI(+) MS (

    
    ).
    
Analytical Logic Flow

AnalyticalWorkflow cluster_detection Dual Detection Sample Crude Sample (Solid) Solubility Dissolution (DMSO/MeOH) Sample->Solubility HPLC HPLC Separation (C18 Column, High Organic) Solubility->HPLC UV UV-Vis (305 nm) Purity Check HPLC->UV MS MS (ESI+) m/z 227.07 HPLC->MS

Figure 2: Analytical workflow for purity assessment and identification.

References

  • Scaffold Synthesis & Properties

    • Title: One-pot synthesis of benzo[c]chromene-6-ones via domino Suzuki-Miyaura cross-coupling followed by oxidative lactoniz
    • Source: ChemRxiv (2021).
    • URL:[Link]

  • Urolithin Class Physicochemical Data: Title: Urolithin A - Mitochondrial Health & Longevity Support. Source: APExBIO.
  • General Synthesis of Benzo[c]chromen-6-ones

    • Title: Preparation of 6H-Benzo[c]chromen-6-one.[1][3][4][5][6][7]

    • Source: Organic Syntheses (2018).[3]

    • URL:[Link]

  • Structural Characterization (NMR/IR)

    • Title: Design, Synthesis, and Biological Evaluation of Novel 6H-Benzo[c]chromen-6-one Deriv
    • Source: MDPI Molecules.
    • URL:[Link]

Sources

Methodological & Application

Application Notes and Protocols for the Use of 8-methoxy-6H-benzo[c]chromen-6-one as a Putative Selective Estrogen Receptor β (ERβ) Agonist

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

These application notes provide a comprehensive technical guide for the investigation and utilization of 8-methoxy-6H-benzo[c]chromen-6-one , a representative of the promising 6H-benzo[c]chromen-6-one chemical scaffold, as a selective estrogen receptor β (ERβ) agonist. While direct quantitative data for this specific analog is emerging, the established structure-activity relationship of this class of compounds points to its potential as a valuable research tool.[1][2] This document outlines the scientific rationale, key experimental protocols, and data interpretation frameworks necessary for its characterization and application in ERβ-related research.

Introduction: The Significance of ERβ Selectivity

Estrogen receptors (ERs) exist as two primary subtypes, ERα and ERβ, which often exhibit distinct and sometimes opposing physiological roles.[3] ERα is predominantly associated with proliferative effects in tissues such as the uterus and mammary glands.[1] Conversely, activation of ERβ has been linked to anti-proliferative, pro-apoptotic, and anti-inflammatory responses in various tissues, including breast, prostate, and colon.[2] This dichotomy makes the development of ERβ-selective agonists a highly sought-after therapeutic strategy to harness the beneficial effects of estrogen signaling while mitigating the risks associated with ERα activation.[2]

The 6H-benzo[c]chromen-6-one scaffold has been identified as a source of potent and selective ERβ agonists.[1][2] Structure-activity relationship (SAR) studies have revealed that substitutions at the 3 and 8 positions of the chromenone core are critical for conferring ERβ selectivity.[1][2] Specifically, a hydroxyl group at the 3-position and modifications at the 8-position have been shown to be essential for high-affinity binding and functional agonism at ERβ, with significantly lower activity at ERα.[1][2] This compound is a member of this chemical class and serves as a valuable tool for investigating ERβ-mediated signaling pathways.

Mechanism of Action: ERβ Signaling Pathways

Upon binding to a selective agonist like this compound, ERβ undergoes a conformational change, dissociates from chaperone proteins, and dimerizes.[4] These dimers then translocate to the nucleus and bind to estrogen response elements (EREs) in the promoter regions of target genes, recruiting co-activators or co-repressors to modulate transcription. Additionally, ERβ can engage in non-genomic signaling pathways by interacting with cytoplasmic and membrane-associated proteins to rapidly activate kinase cascades, such as the MAPK/ERK pathway.[5]

ER_Beta_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Agonist This compound ERb_inactive Inactive ERβ (with HSP90) Agonist->ERb_inactive Binding & HSP90 dissociation ERb_active Active ERβ Dimer ERb_inactive->ERb_active Dimerization MAPK_cascade MAPK/ERK Signaling Cascade ERb_active->MAPK_cascade Non-genomic action ERE Estrogen Response Element (ERE) ERb_active->ERE Translocation & DNA Binding Cellular_Response_non_genomic Rapid Cellular Responses MAPK_cascade->Cellular_Response_non_genomic Transcription Gene Transcription (Anti-proliferative, Anti-inflammatory) ERE->Transcription Recruitment of Co-regulators Cellular_Response_genomic Genomic Cellular Responses Transcription->Cellular_Response_genomic

Caption: ERβ Signaling Pathway Activation.

In Vitro Characterization: Key Experimental Protocols

To validate the ERβ selectivity and potency of this compound, a series of in vitro assays are essential.

Competitive Radioligand Binding Assay

This assay determines the binding affinity (Ki) of the test compound for ERα and ERβ, providing a direct measure of its selectivity.

  • Principle: The assay measures the ability of unlabeled this compound to compete with a radiolabeled estrogen, typically [³H]-17β-estradiol, for binding to recombinant human ERα or ERβ.

  • Protocol:

    • Reagent Preparation:

      • Assay Buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, pH 7.4.

      • Radioligand: [³H]-17β-estradiol at a working concentration of 0.5 nM.

      • Unlabeled Competitor (for non-specific binding): 100 µM 17β-estradiol.

      • Test Compound: Prepare a serial dilution of this compound (e.g., from 1 pM to 100 µM).

      • Receptor Preparations: Recombinant human ERα and ERβ.

    • Assay Setup:

      • In a 96-well plate, combine the assay buffer, radioligand, and either the test compound, unlabeled competitor, or vehicle.

      • Add the receptor preparation to initiate the binding reaction.

    • Incubation: Incubate the plate at 4°C for 16-20 hours to reach equilibrium.

    • Separation of Bound and Free Ligand: Use a hydroxyapatite slurry to bind the receptor-ligand complexes. Pellet the hydroxyapatite by centrifugation and wash to remove unbound radioligand.

    • Detection: Add scintillation cocktail to the pellets and quantify the bound radioactivity using a scintillation counter.

    • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Calculate the IC50 value (the concentration of the compound that inhibits 50% of specific binding) and then derive the Ki using the Cheng-Prusoff equation. The selectivity is determined by the ratio of Ki(ERα) / Ki(ERβ).

ERβ Reporter Gene Assay

This cell-based functional assay measures the ability of the compound to activate transcription through ERβ.

  • Principle: Cells (e.g., HeLa or U2OS) are transiently or stably transfected with an expression vector for human ERβ and a reporter plasmid containing a luciferase gene under the control of an ERE-containing promoter. Agonist binding to ERβ induces luciferase expression, which is quantified by luminescence.

  • Protocol:

    • Cell Culture and Transfection:

      • Culture cells in phenol red-free medium supplemented with charcoal-stripped serum to minimize background estrogenic activity.

      • Seed cells in a 96-well plate.

      • Transfect cells with the ERβ expression vector and the ERE-luciferase reporter plasmid using a suitable transfection reagent.

    • Compound Treatment:

      • Prepare serial dilutions of this compound in the appropriate cell culture medium.

      • Replace the medium on the transfected cells with the medium containing the test compound or controls (vehicle, and a known ERβ agonist like DPN).

    • Incubation: Incubate the plate for 18-24 hours at 37°C in a CO₂ incubator.

    • Lysis and Luminescence Measurement:

      • Lyse the cells and add a luciferase substrate solution.

      • Measure the luminescence using a plate-reading luminometer.

    • Data Analysis: Plot the luminescence signal against the log concentration of the test compound. Determine the EC50 value (the concentration that produces 50% of the maximal response) and the maximal efficacy relative to a reference agonist.

Reporter_Assay_Workflow cluster_workflow ERβ Reporter Gene Assay Workflow node1 Seed cells in 96-well plate node2 Transfect with ERβ and ERE-Luciferase plasmids node1->node2 node3 Treat with serial dilutions of This compound node2->node3 node4 Incubate for 18-24 hours node3->node4 node5 Lyse cells and add luciferase substrate node4->node5 node6 Measure luminescence node5->node6 node7 Data Analysis: Determine EC50 and Efficacy node6->node7

Caption: Workflow for ERβ Reporter Gene Assay.

Cell Proliferation Assay

This assay assesses the functional consequence of ERβ activation on cell growth, which is often anti-proliferative.

  • Principle: The effect of this compound on the proliferation of an ERβ-positive cell line (e.g., ERβ-transfected T47D breast cancer cells) is measured.

  • Protocol:

    • Cell Seeding: Seed ERβ-expressing cells in a 96-well plate in phenol red-free medium with charcoal-stripped serum.

    • Compound Treatment: Treat the cells with a range of concentrations of this compound. Include appropriate controls (vehicle, and an ERα agonist like PPT to confirm the anti-proliferative effect of ERβ activation).

    • Incubation: Incubate the cells for 3-5 days.

    • Quantification of Cell Viability: Use a colorimetric or fluorometric assay (e.g., MTT, resazurin, or CyQUANT) to determine the number of viable cells.

    • Data Analysis: Plot cell viability against the log concentration of the test compound. Determine the concentration at which proliferation is inhibited. A selective ERβ agonist is expected to inhibit or have a minimal effect on proliferation in ERβ-positive cells.[6]

Expected Data and Interpretation

The following table summarizes the expected outcomes for a potent and selective ERβ agonist from the described assays.

AssayParameterExpected Outcome for a Selective ERβ AgonistInterpretation
Competitive Binding Ki (ERα) / Ki (ERβ)>100-foldHigh selectivity for ERβ over ERα.
Ki (ERβ)Low nM rangeHigh binding affinity to the target receptor.
Reporter Gene Assay EC50 (ERβ)Low nM rangePotent functional activation of ERβ.
Efficacy (ERβ)Similar to known ERβ agonistsFull or partial agonist activity.
EC50 (ERα)>100-fold higher than EC50 (ERβ) or no activityFunctional selectivity for ERβ.
Cell Proliferation Effect on ERβ+ cellsInhibition or no stimulation of proliferationConsistent with the anti-proliferative role of ERβ.

Applications in Drug Discovery and Research

A well-characterized selective ERβ agonist like this compound can be a powerful tool in:

  • Oncology Research: Investigating the anti-tumor effects of ERβ activation in breast, prostate, ovarian, and colon cancer models.[2]

  • Neuroscience: Exploring the neuroprotective roles of ERβ in models of neurodegenerative diseases such as Alzheimer's disease.[2]

  • Inflammation and Immunology: Studying the anti-inflammatory properties of ERβ signaling in conditions like inflammatory bowel disease and rheumatoid arthritis.[7]

  • Cardiovascular Research: Examining the potential cardiovascular benefits of selective ERβ activation.[2]

Conclusion

The 6H-benzo[c]chromen-6-one scaffold represents a promising class of selective ERβ agonists. While further studies are needed to fully quantify the activity of this compound, the protocols and principles outlined in these application notes provide a robust framework for its characterization and use as a selective probe for the ERβ receptor. The careful application of these methodologies will enable researchers to elucidate the therapeutic potential of targeting ERβ in a variety of disease contexts.

References

  • Sun, W., Cama, L. D., Birzin, E. T., Warrier, S., Locco, L., Mosley, R., ... & Rohrer, S. P. (2006). 6H-Benzo[c]chromen-6-one derivatives as selective ERβ agonists. Bioorganic & medicinal chemistry letters, 16(6), 1468–1472. [Link]

  • Harris, H. A. (2007). The unexpected science of estrogen receptor-β selective agonists: a new class of anti-inflammatory agents?. Nuclear receptor signaling, 5, nrs.05001. [Link]

  • Paterni, I., Bertini, S., Granchi, C., Macchia, M., & Minutolo, F. (2014). Estrogen receptor β in breast cancer: what we know, what we don't know. Endocrine-related cancer, 21(4), R151–R165. [Link]

  • Estrogen Receptor-Reporter Activity Assay to Screen Phytoestrogen Estrogenic Activity. (2025, July 8). JOVE. [Link]

  • Evers, N. M., van der Burg, B., & Rietjens, I. M. (2014). Cell proliferation and modulation of interaction of estrogen receptors with coregulators induced by ERα and ERβ agonists. The Journal of steroid biochemistry and molecular biology, 143, 111–118. [Link]

  • Thomas, C., & Gustafsson, J. Å. (2020). Estrogen Receptor Beta (ERβ): A Ligand Activated Tumor Suppressor. Frontiers in endocrinology, 11, 588. [Link]

  • Minutolo, F., Macchia, M., & Katzenellenbogen, J. A. (2011). Estrogen receptor β ligands: recent advances and biomedical applications. Medicinal research reviews, 31(3), 364–442. [Link]

  • Williams, C., & Gustafsson, J. Å. (2012). Estrogen signaling via estrogen receptor β. The Journal of biological chemistry, 287(47), 39926–39931. [Link]

  • Wade, C. B., Robinson, S., Shapiro, R. A., & Dorsa, D. M. (2001). Estrogen receptor (ER)α and ERβ exhibit unique pharmacologic properties when coupled to activation of the mitogen-activated protein kinase pathway. Endocrinology, 142(6), 2336–2342. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Challenges with 8-methoxy-6H-benzo[c]chromen-6-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 8-methoxy-6H-benzo[c]chromen-6-one. This document provides troubleshooting strategies and detailed protocols for researchers, scientists, and drug development professionals encountering solubility issues with this compound in biological assays. The inherent hydrophobicity of the benzo[c]chromen-6-one scaffold presents a significant hurdle, often leading to compound precipitation, inconsistent data, and underestimated biological activity. This guide is designed to provide both foundational knowledge and advanced techniques to ensure reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound precipitated immediately after I diluted my DMSO stock into aqueous media. What is happening and how can I prevent it?

A1: The Underlying Issue: Hydrophobic Mismatch

This is a classic case of a compound "crashing out" of solution. This compound is a lipophilic molecule, meaning it prefers non-polar (fat-like) environments. Dimethyl sulfoxide (DMSO) is an excellent organic solvent that can dissolve a wide range of compounds, including this one.[1] However, when you introduce this DMSO stock solution into a large volume of a polar, aqueous environment (like cell culture media or assay buffer), the DMSO disperses and the local environment around the compound molecule becomes predominantly water. The compound is not soluble in water and therefore precipitates.[2][3]

Immediate Solutions & Best Practices:

  • Control Final DMSO Concentration: The most critical first step is to ensure the final concentration of DMSO in your assay is as low as possible, ideally ≤0.5% and never exceeding 1%, as higher concentrations can be toxic to cells and interfere with assay results.[4][5]

  • Optimize the Dilution Technique: Do not simply pipette the stock into the buffer. Add the DMSO stock solution dropwise into the aqueous medium while vortexing or stirring vigorously. This rapid mixing helps to disperse the compound molecules before they have a chance to aggregate and precipitate.[6]

  • Warm the Aqueous Medium: Gently warming your assay buffer or media to 37°C can sometimes help keep the compound in solution during dilution.[7]

Protocol 1: Standard Stock Solution Preparation and Dilution

  • Prepare a high-concentration primary stock solution (e.g., 10-50 mM) of this compound in 100% high-purity, anhydrous DMSO. Use gentle warming (37°C) or brief sonication if necessary to fully dissolve the compound.

  • Create an intermediate dilution of your compound in 100% DMSO. For example, if your final desired concentration is 10 µM and your final DMSO concentration is 0.1%, you would need to make a 10 mM intermediate stock (a 1000x stock).

  • Pre-warm your final aqueous buffer/media to the experimental temperature (e.g., 37°C).

  • Add the required volume of the DMSO intermediate stock to the pre-warmed media while vortexing to ensure rapid and complete mixing.

  • Visually inspect the final solution for any signs of precipitation (cloudiness, particles) against a dark background. If precipitation is observed, the concentration is too high for this method.

Q2: I'm observing high variability between my experimental replicates. Could this be a solubility problem?

A2: Yes. Inconsistent solubility is a major source of poor data reproducibility.

Poor aqueous solubility can lead to several issues that manifest as high variability:

  • Micro-precipitation: Not all precipitation is visible to the naked eye. Micro-precipitates can form, leading to a heterogeneous solution where the effective concentration of the soluble compound varies from well to well.

  • Compound Adsorption: Hydrophobic compounds can stick to plastic surfaces (e.g., pipette tips, microplates), reducing the actual concentration delivered to the assay.

  • Compound Aggregation: At concentrations above their solubility limit, molecules can form aggregates. These aggregates have different pharmacological properties than monomeric (single-molecule) drugs and can lead to non-specific effects or artifacts.

Low solubility is a known cause of underestimated activity, reduced hit rates in high-throughput screening (HTS), and inaccurate structure-activity relationships (SAR).[8]

Troubleshooting Workflow for Solubility-Related Variability:

Caption: A workflow for troubleshooting high experimental variability.

Q3: What are the best alternative co-solvents if I need to limit DMSO in my assay?

A3: Selecting the right co-solvent requires balancing solubilizing power with cellular toxicity.

While DMSO is the most common, other solvents can be used. It is crucial to run a vehicle control experiment to determine the maximum tolerable concentration of any new solvent for your specific cell line and assay duration.[6]

Table 1: Comparison of Common Co-solvents for Biological Assays

Co-solventTypical Starting Conc. (v/v)ProsCons
DMSO ≤ 0.5%Excellent solubilizing power for many compounds; well-characterized.[9]Can be toxic at >1%; may influence cell differentiation and gene expression even at low concentrations.[4][6]
Ethanol ≤ 0.5%Less toxic than DMSO for some cell lines; readily available.[10]Weaker solvent for highly hydrophobic compounds; can have immunosuppressive effects.[4]
N,N-Dimethylformamide (DMF) ≤ 0.1%Strong solubilizing power, similar to DMSO.Generally more toxic than DMSO; should be used with caution.
Polyethylene Glycol 400 (PEG 400) 1-5%Low toxicity; can improve solubility.[10]Can increase the viscosity of the medium.
Q4: How can I significantly increase the aqueous solubility of this compound for higher-dose experiments?

A4: For concentrations beyond the limits of simple co-solvents, formulation technologies like cyclodextrins are the gold standard.

Cyclodextrins are cyclic oligosaccharides with a hydrophilic (water-loving) exterior and a hydrophobic (fat-loving) interior cavity.[11] They act as molecular "buckets" that encapsulate the poorly soluble drug molecule, presenting a water-soluble complex to the aqueous environment. This dramatically increases the apparent solubility of the compound without chemically modifying it.[12][]

Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used in pharmaceutical formulations due to its high aqueous solubility and low toxicity.[12]

Sources

Technical Support Center: Refining the Purification of 8-Methoxy-6H-benzo[c]chromen-6-one Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 8-methoxy-6H-benzo[c]chromen-6-one derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this important class of compounds, which includes urolithins and other biologically active molecules.[1][2] The ultimate biological efficacy and reproducibility of your research hinges on the purity of your materials. This document provides in-depth troubleshooting guides and frequently asked questions to help you navigate common challenges and refine your purification workflows.

Section 1: Troubleshooting Guide - Column Chromatography

Flash column chromatography is the workhorse for purifying crude reaction mixtures containing benzo[c]chromen-6-one derivatives. However, the specific functionalities of these molecules—a lactone, a methoxy group, and a planar aromatic system—can lead to predictable challenges.

Question 1: My compound co-elutes with a less polar impurity, even with various hexane/ethyl acetate solvent systems. How can I improve separation?

Answer:

This is a common issue when impurities have similar polarities to the target compound. The key is to introduce different intermolecular forces to exploit subtle structural differences.

  • The "Why": Standard silica gel chromatography separates based on polarity (hydrogen bonding, dipole-dipole interactions). If both your product and impurity interact with the silica similarly, separation will be poor. The goal is to change the "selectivity" of the system.

  • Solution 1: Introduce a More Polar, Protic Solvent. Instead of just increasing the ethyl acetate percentage, try adding a small amount (0.5-2%) of methanol or ethanol to your mobile phase. This can disrupt strong hydrogen bonding between an impurity and the silica, allowing your target compound to resolve.

  • Solution 2: Switch to a Dichloromethane (DCM)-Based System. A solvent system of DCM with a gradient of methanol (e.g., 0-5% MeOH in DCM) offers different selectivity compared to hexane/ethyl acetate. DCM is a polar aprotic solvent that interacts differently with your analytes and the stationary phase. A typical starting point for purification of these derivatives is a 1:3 ethyl acetate/hexanes mixture.[3]

  • Solution 3: Consider an Alternative Stationary Phase. If the impurity is particularly stubborn, switching from standard silica to a diol-bonded or cyano-bonded phase can provide a unique separation mechanism, resolving compounds that are inseparable on silica.

Question 2: The spot for my this compound derivative is tailing significantly on the TLC plate and the column, leading to broad peaks and poor separation. What causes this and how can I fix it?

Answer:

Peak tailing for this class of compounds is often caused by strong, non-ideal interactions with the silica gel stationary phase.

  • The "Why": Residual silanol groups (Si-OH) on the surface of silica gel are acidic and can strongly interact with the oxygen atoms in the lactone and methoxy groups of your molecule.[4] This secondary interaction holds some molecules back, causing them to elute slowly and create a "tail."

  • Solution 1: Add an Acidic Modifier. Adding a small amount of acetic acid or formic acid (typically 0.1-1%) to your mobile phase can suppress the ionization of the acidic silanol groups. This "masks" the active sites on the silica, preventing the strong secondary interactions and resulting in sharper, more symmetrical peaks.[4]

  • Solution 2: Use Deactivated Silica Gel. You can reduce the acidity of silica gel by preparing a slurry with your non-polar solvent and adding 1-2% triethylamine or ammonia solution, then removing the solvent. This neutralizes the most acidic sites. However, be cautious, as the basic conditions could potentially hydrolyze your lactone if left for extended periods.

  • Solution 3: Check for Column Overload. Injecting too much crude material onto the column can saturate the stationary phase, leading to peak distortion that resembles tailing.[4] Try running the column with half the amount of material to see if the peak shape improves.

Question 3: My compound appears to be decomposing on the column. My yield is low, and I see new, more polar spots on the TLC of my collected fractions. What is happening?

Answer:

The acidic nature of standard silica gel can sometimes catalyze the degradation of sensitive compounds, including potential hydrolysis of the lactone ring, especially if water is present in the solvents.

  • The "Why": Silica gel is an acidic medium. If your specific derivative has other sensitive functional groups, or if the lactone is strained, it may not be stable to prolonged exposure.[5]

  • Solution 1: Deactivate the Silica. As mentioned above, neutralizing the silica gel with a base like triethylamine can prevent acid-catalyzed degradation.

  • Solution 2: Use an Alternative Stationary Phase. Alumina (neutral or basic) or Florisil are common alternatives for compounds that are unstable on silica gel.[5] You will need to re-screen TLC conditions for these stationary phases as the elution order may change.

  • Solution 3: Minimize Residence Time. Run the column "faster" by using slightly higher pressure or a slightly more polar solvent system. While this might slightly reduce resolution, it minimizes the time your compound spends in contact with the acidic stationary phase.

Section 2: Troubleshooting Guide - Recrystallization

Recrystallization is an essential final step to obtain a highly pure, crystalline solid. The goal is to find a solvent system where your compound is highly soluble when hot and poorly soluble when cold.[6][7]

Question 1: I've dissolved my compound in a hot solvent, but no crystals form upon cooling, even after placing it in an ice bath.

Answer:

This is a classic problem that can usually be solved by inducing crystallization. The solution is likely supersaturated, meaning the conditions are right for crystallization, but it needs a "nudge" to begin.[8]

  • The "Why": Crystal formation requires an initial nucleation event—a starting point for the crystal lattice to grow. Sometimes, a clean, smooth flask and a highly pure solution lack these nucleation sites.

  • Solution 1: Scratch the Flask. Use a glass rod or metal spatula to gently scratch the inside of the flask at the surface of the solution. The microscopic imperfections in the glass provide a surface for the first crystals to form.[8]

  • Solution 2: Seed the Solution. If you have a tiny crystal of the pure compound from a previous batch, add it to the cold solution. This "seed crystal" provides a perfect template for other molecules to crystallize onto.

  • Solution 3: Reduce the Volume. You may have used too much solvent.[7] Gently heat the solution to boil off some of the solvent, then allow it to cool again. This increases the concentration of your compound, making it more likely to crystallize.

  • Solution 4: Add an "Anti-Solvent". If your compound is dissolved in a soluble solvent, you can slowly add a miscible "insoluble solvent" (one in which your compound does not dissolve well) until the solution becomes slightly cloudy. Then, add a drop or two of the soluble solvent to clarify it and allow it to cool slowly. This is the basis of the two-solvent recrystallization method.[6]

Question 2: My product "oiled out" instead of forming crystals. What should I do with this oily layer?

Answer:

"Oiling out" occurs when the solubility of the compound is exceeded at a temperature that is still above its melting point, causing it to come out of solution as a liquid instead of a solid.

  • The "Why": This often happens when a very hot, saturated solution is cooled too quickly or when the boiling point of the solvent is higher than the melting point of the solute.

  • Solution 1: Re-heat and Cool Slower. Re-heat the solution until the oil redissolves completely. You may need to add a small amount of extra solvent. Then, ensure the solution cools as slowly as possible. Insulate the flask with glass wool or paper towels and let it stand undisturbed at room temperature before moving it to an ice bath.[7]

  • Solution 2: Change the Solvent. Choose a solvent with a lower boiling point. This ensures that the solution cools below the compound's melting point before it becomes supersaturated.

Question 3: My crystal yield is very low after recrystallization, although the purity is high.

Answer:

This indicates that a significant amount of your product remains dissolved in the cold solvent (the "mother liquor").

  • The "Why": The ideal recrystallization solvent has a steep solubility curve—very high solubility at high temperatures and very low solubility at low temperatures. A low yield means your compound has significant solubility even when cold.

  • Solution 1: Ensure Maximum Cooling. Make sure you have cooled the solution in an ice-water bath for a sufficient amount of time (at least 15-20 minutes) to minimize the compound's solubility.[6]

  • Solution 2: Minimize the Amount of Hot Solvent. The most common cause of low yield is using an excessive amount of solvent to dissolve the crude product initially. Use the absolute minimum amount of hot solvent required for complete dissolution.[8]

  • Solution 3: Recover a Second Crop. Take the filtrate (the mother liquor) and concentrate it by boiling off about half the solvent. Allow this new, more concentrated solution to cool. You will likely get a "second crop" of crystals. Note that this second crop may be slightly less pure than the first and should be analyzed separately.[6]

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the common impurities I should expect in the synthesis of this compound derivatives?

Common impurities can be classified into three categories:[9]

  • Starting Materials: Unreacted biphenyl-2-carboxylic acid or the corresponding coupling partners.[3]

  • By-products: Products from side reactions. For example, in syntheses involving palladium catalysis, you might have homo-coupled by-products.[10]

  • Degradation Products: Hydrolysis of the lactone ring to form the corresponding carboxylic acid is a potential degradation pathway, especially under harsh acidic or basic conditions.

Q2: How do I choose the right purification strategy?

The choice depends on the scale of the reaction and the nature of the impurities.

Purification StrategyWhen to UseKey Advantages
Flash Column Chromatography Primary purification of crude reaction mixtures (>100 mg). Ideal for separating compounds with different polarities.High capacity, good for complex mixtures.[11][12]
Recrystallization Final purification step to obtain high-purity material. Best for removing small amounts of impurities from a mostly pure solid.Highly effective for achieving >99% purity, yields crystalline solid.[7]
Preparative HPLC For very difficult separations of high-value material where resolution is critical.Offers the highest resolution for separating closely related isomers or impurities.[11]
Solid-Phase Extraction (SPE) A rapid pre-purification step to remove highly polar or non-polar baseline impurities before final chromatography.Fast, can be automated, good for sample cleanup.[12][13]

Q3: What analytical techniques are essential for assessing the purity of my final product?

A combination of techniques is required for a comprehensive assessment of purity.

Analytical TechniqueInformation Provided
HPLC-UV The primary tool for quantitative purity assessment. Chromatographic purity is often reported as a percentage of the total peak area.[1][14]
¹H and ¹³C NMR Confirms the structure of the compound and can detect impurities with distinct proton or carbon signals. Quantitative NMR (qHNMR) can be used for absolute purity determination without a reference standard.[14][15][16]
Mass Spectrometry (MS) Confirms the molecular weight of the desired compound. High-Resolution MS (HRMS) confirms the elemental composition.[1][16]
Melting Point A sharp melting point range (typically < 2 °C) is a good indicator of high purity for a crystalline solid.

Q4: Are there alternatives to silica gel chromatography for these derivatives?

Yes. If your derivative is sensitive to the acidic nature of silica, several other options are available:

  • Reversed-Phase Chromatography (C18): Separation is based on hydrophobicity. This is an excellent orthogonal technique if normal-phase chromatography fails. Mobile phases are typically mixtures of water and acetonitrile or methanol.

  • Alumina Chromatography: Alumina is available in neutral, acidic, or basic grades. Neutral or basic alumina can be a good choice to prevent decomposition of acid-sensitive compounds.

  • Sephadex LH-20: This is a size-exclusion chromatography matrix that separates compounds based on their size and aromaticity. It is often used with solvents like methanol or ethanol for the purification of natural products and related compounds.

Section 4: Standardized Protocols & Visual Workflows

General Purification Workflow

The following diagram illustrates a standard, self-validating workflow for purifying a synthesized this compound derivative.

cluster_main Purification & Analysis Workflow cluster_qc Quality Control (Self-Validation) A Crude Reaction Mixture B Flash Column Chromatography (e.g., Hexane/EtOAc) A->B C TLC Analysis of Fractions B->C Collect Fractions D Combine Pure Fractions & Evaporate Solvent C->D Identify Pure E Crude Solid Product D->E F Recrystallization (e.g., from Ethanol/Water) E->F QC1 Purity Check 1: ¹H NMR of Crude Solid E->QC1 G Isolate Crystals (Vacuum Filtration) F->G H Final Crystalline Product G->H QC2 Purity Check 2: HPLC & MS Analysis H->QC2

Caption: A standard workflow for purification and validation.

Troubleshooting Decision Tree for Crystallization Failure

Start No Crystals Formed Upon Cooling Q1 Is the solution clear or oily? Start->Q1 A1_Clear Solution is Clear (Supersaturated) Q1->A1_Clear Clear A1_Oily Product Oiled Out Q1->A1_Oily Oily Action_Scratch 1. Scratch inner wall of flask with a glass rod. A1_Clear->Action_Scratch Action_Reheat 1. Re-heat to dissolve oil. 2. Add minimal extra solvent. A1_Oily->Action_Reheat Action_Seed 2. Add a seed crystal. Action_Scratch->Action_Seed Action_Concentrate 3. Reduce solvent volume and re-cool. Action_Seed->Action_Concentrate Action_SlowCool 3. Cool SLOWLY. Action_Reheat->Action_SlowCool

Caption: Decision-making process for failed crystallization.

References

  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2005). Quantitative 1H NMR: Development and Potential of a Method for Natural Products Analysis.
  • Piovan, A., Cassina, A., & Filippini, R. (2015). Purity Assessment of Aryltetralin Lactone Lignans by Quantitative 1H Nuclear Magnetic Resonance. Molecules. [Link][14][15]

  • Hanbon. (n.d.). Isolation And Purification Of Natural Products. Hanbon Sci. & Tech. [Link][11]

  • Hubert, J., et al. (2012). Analysis and Purification of Bioactive Natural Products: The AnaPurNa Study.
  • Sarker, S. D., & Nahar, L. (2012). Chapter 12. Isolation and Purification of Natural Products.
  • Zeppa, G., et al. (2014). Determination of Lactones in Wines by Headspace Solid-Phase Microextraction and Gas Chromatography Coupled with Mass Spectrometry. Journal of Analytical Methods in Chemistry. [Link]

  • University of Toronto. (n.d.). Experiment 2: Recrystallization. [Link][6]

  • Gevorgyan, V., et al. (2018). Preparation of 6H-Benzo[c]chromen-6-one. Organic Syntheses, 95, 97-111. [Link][3]

  • Amazentis SA. (2024). Urolithin a - betain co-crystal (ii).
  • Atanasov, A. G., et al. (2013). Natural product isolation – how to get from biological material to pure compounds. Molecular Diversity. [Link][12]

  • University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. Department of Chemistry. [Link][5]

  • Perez, N. (2024). Isolation and Purification Techniques in Natural Products Chemistry. Journal of Pharmacognosy and Natural Products. [Link][13]

  • Chemistry LibreTexts. (2021). 2.1: Recrystallization. [Link][7]

  • Ghosh, R., et al. (2014). A Review on Impurity Profile of Drugs. International Journal of Pharmaceutical Sciences and Research, 5(10), 4078-4108.
  • Palomo, E., et al. (2019). Investigation of Lactones as Innovative Bio-Sourced Phase Change Materials for Latent Heat Storage. Molecules. [Link]

  • HALO Columns. (2023). LC Chromatography Troubleshooting Guide. [Link]

  • Zeppa, G., et al. (2014). Determination of Lactones in Wines by Headspace Solid-Phase Microextraction and Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. [Link]

  • ResearchGate. (2020). What is mobile phase for very polar coumarin to use for Column Chromatography?[Link]

  • Amazentis SA. (2019). Process-scale synthesis of urolithin a.
  • Chem233UIUC. (2015, August 27). Recrystallization - Performing the Technique. YouTube. [Link][8]

  • Wang, Y., et al. (2021). Design, Synthesis, and Biological Evaluation of Novel 6H-Benzo[c]chromen-6-one Derivatives as Potential Phosphodiesterase II Inhibitors. Molecules. [Link][1]

  • ResearchGate. (n.d.). Bu3SnH mediated oxidative radical cyclisations: Synthesis of 6H-benzo[c]chromen-6-ones. [Link]

  • Sati, B., et al. (2013). Synthesis of the impurities during the manufacture of bulk drug midazolam and separation of these impurities by HPLC. Acta Pharmaceutica.
  • Ray, P., et al. (2019). One-pot synthesis of benzo[c]chromene-6-ones via domino Suzuki-Miyaura cross-coupling followed by oxidative lactonization. ChemRxiv. [Link][10]

  • Sun, J., et al. (2006). 6H-Benzo[c]chromen-6-one derivatives as selective ERbeta agonists. Bioorganic & Medicinal Chemistry Letters. [Link][2]

Sources

Technical Support Center: Scale-Up Synthesis of 8-Methoxy-6H-benzo[c]chromen-6-one

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Challenges in the scale-up synthesis of 8-methoxy-6H-benzo[c]chromen-6-one Role: Senior Application Scientist Content: Technical Support Center & Troubleshooting Guide

Welcome to the Process Chemistry Help Desk. This guide addresses the specific engineering and chemical challenges encountered when scaling the synthesis of This compound (an analog of the Urolithin scaffold) from gram to kilogram scale. Unlike bench-scale medicinal chemistry, scale-up requires a focus on heat transfer, slurry handling, and the elimination of chromatographic purification.

🔬 Core Synthesis Strategy: The "Hurtley" Condensation

For scale-up (>100g), the Suzuki-Miyaura coupling (boronic acid route) is often discarded due to the high cost of Palladium and the need for multiple steps (coupling


 deprotection 

lactonization).

The Industry Standard Route: Copper-catalyzed condensation of 2-bromo-5-methoxybenzoic acid with phenol (or resorcinol derivatives).

Reaction Pathway Diagram

The following workflow illustrates the optimized route and critical decision nodes for troubleshooting.

SynthesisWorkflow Start Raw Materials: 2-Bromo-5-methoxybenzoic acid + Phenol/Resorcinol Step1 Step 1: Hurtley Condensation (Cu Source, Base, Water/Solvent) Start->Step1 T > 80°C Check1 Checkpoint: Viscosity/Stirring? Step1->Check1 Check1->Step1 High Torque -> Add Co-solvent Step2 Step 2: Acidification & Precipitation Check1->Step2 Fluid slurry Step3 Step 3: Purification (No Chromatography) Step2->Step3 Filter Crude Final Target: This compound Step3->Final DMSO Polish Filter + AcOH Trituration

Figure 1: Optimized process flow for the transition from bench to pilot scale, highlighting the critical viscosity checkpoint.

🛠 Module 1: Reaction Setup & Optimization

User Query: "I am seeing variable yields (40-80%) and the reaction mixture turns into a solid block. What is happening?"

The "Concrete" Effect

The synthesis of benzo[c]chromen-6-ones via the Hurtley reaction involves the formation of a phenolate intermediate that has poor solubility in aqueous base at high concentrations.

Troubleshooting Protocol:

VariableBench Protocol (Avoid)Scale-Up Protocol (Adopt)Why?
Solvent Water (Neat)Water + Toluene (Biphasic) or Anisole Neat aqueous reactions solidify (the "concrete effect"), breaking stirrers and causing hot spots. A co-solvent maintains a stirrable slurry.
Base NaOH (Solid pellets)50% NaOH Solution (dosed)Solid pellets cause localized exotherms. Liquid dosing allows precise pH control.
Catalyst Cu powder / CuICuSO₄·5H₂O (Aqueous)Elemental Cu is hard to filter. CuSO₄ is water-soluble, easier to wash out, and cheaper.
Temperature Reflux (100°C)85-95°C (Controlled)Refluxing water/toluene azeotropes can foam uncontrollably. Maintain T just below reflux.

Expert Insight: If your reaction stalls, check the agitation . These reactions are mass-transfer limited. On scale, use an anchor impeller or a retreat curve impeller; magnetic stir bars are useless here.

🧪 Module 2: Purification (The "No-Column" Zone)

User Query: "My crude product is black/brown. Column chromatography cleans it, but I can't run a 5kg column. How do I purify this?"

Benzo[c]chromen-6-ones are flat, rigid molecules with high crystallinity and low solubility ("brick dust"). You must exploit this property.

Protocol: The DMSO Polish Filtration

Instead of silica gel, use differential solubility .

  • Dissolution: Dissolve the crude black solid in hot DMSO (Dimethyl sulfoxide) at 60-70°C.

    • Ratio: ~5-7 volumes of DMSO per gram of crude.

  • Filtration (Hot): Filter the hot solution through a Celite pad or a sintered glass filter.

    • Mechanism:[1] The target molecule is soluble; the black tar and inorganic Copper salts are often insoluble or colloidal and will be trapped.

  • Precipitation (Trituration): Slowly add the hot DMSO filtrate into a vessel containing 3 volumes of Water or Acetic Acid at room temperature.

    • Result: The this compound will crash out as an off-white solid.

  • Wash: Filter and wash aggressively with water (to remove DMSO) and methanol (to remove unreacted phenol).

Data: Solvent Efficiency for Crystallization

Solvent System Yield Recovery Purity Impact Notes
DMSO / Water 90-95% High (removes tars) Excellent for metal removal (<10ppm Cu).
Acetic Acid 85% Medium Good for final polymorph control; product may be solvated.

| Ethanol | <40% | Low | Solubility is too low for effective recrystallization. |

⚠️ Module 3: Impurity Profile & Metal Scavenging

User Query: "Our QC detected 500 ppm Copper in the final lot. How do we get this to Pharma grade (<10 ppm)?"

Copper carryover is the primary risk in Hurtley chemistry.

Step-by-Step De-metallation:

  • The EDTA Wash: During the initial workup (Step 2 in diagram), reslurry the crude filter cake in 5% aqueous EDTA (disodium ethylenediaminetetraacetate) at 50°C for 1 hour.

    • Why? EDTA chelates Cu(II) ions much more effectively than water washes alone.

  • Thiol Resins (Optional): If DMSO recrystallization fails to lower Cu, pass the hot DMSO solution through a cartridge containing a thiol-functionalized silica scavenger (e.g., SiliaMetS® Thiol) before precipitation.

📉 Module 4: Common Failure Modes (FAQ)

Q: The reaction turned green and stopped converting. A: This indicates catalyst poisoning or oxidation of the active Cu(I) species to inactive Cu(II) before the cycle completes.

  • Fix: Ensure the reaction is under an inert atmosphere (Nitrogen sparge). While Hurtley conditions are robust, oxygen can degrade the phenolic starting material into tars that chelate the catalyst.

Q: I isolated the product, but the melting point is off by 10°C. A: You likely have the regioisomer or a polymorph .

  • Regioisomer: If you used 3-methoxyphenol instead of resorcinol, you might get a mixture of 7-methoxy and 9-methoxy isomers depending on the directing effects.

  • Polymorph: this compound forms strong

    
    -
    
    
    
    stacking interactions. Recrystallization from DMSO vs. Acetic Acid can yield different crystal forms. Dry the sample at >80°C under vacuum to remove solvates.

Q: Can I use 2-iodo-5-methoxybenzoic acid instead of the bromo- analog? A: Yes, the iodo- analog is more reactive and may allow lower temperatures (60°C), reducing tar formation. However, it is significantly more expensive. For scale-up, 2-bromo is preferred for cost, provided you can manage the higher temperature (90°C).

📚 References

  • Process-scale synthesis of urolithins.

    • Source: US Patent US9573922B2 (2017).

    • Relevance: Describes the industrial "Hurtley" coupling of 2-bromobenzoic acids with resorcinol/phenols using aqueous CuSO4, avoiding chromatography.

    • URL:

  • Synthesis of Urolithins (European Patent).

    • Source: EP 3087065 B1.[2]

    • Relevance: details the "damp raw product" polish filtration method in DMSO and trituration in acetic acid to achieve high purity and low metal content (<1 ppm Cu).

    • URL:

  • Preparation of 6H-Benzo[c]chromen-6-one.

    • Source: Organic Syntheses 2018, 95, 97-111.[3]

    • Relevance: Provides a validated bench-scale protocol for the core scaffold, useful for understanding the mechanistic baseline before scale-up modifications.

    • URL:

  • Design, Synthesis, and Biological Evaluation of Novel 6H-Benzo[c]chromen-6-one Derivatives.

    • Source: Int. J. Mol. Sci. 2021, 22(11), 5680.[4]

    • Relevance: Confirms the structural characterization (NMR/MS) of the 8-methoxy derivative (referred to as compound 1a/2a analogs) and its biological relevance as a PDE2 inhibitor.

    • URL:

Sources

Validation & Comparative

"in vitro comparison of the anticancer activity of different benzocoumarin derivatives"

Author: BenchChem Technical Support Team. Date: February 2026

Topic: In Vitro Comparison of the Anticancer Activity of Different Benzocoumarin Derivatives Content Type: Publish Comparison Guide

Executive Summary

This guide provides a technical analysis of benzocoumarin derivatives, a class of fused-ring coumarins exhibiting enhanced lipophilicity and DNA-intercalating potential compared to simple coumarins. We objectively compare the in vitro performance of major subclasses—specifically benzo[f]coumarins and benzo[h]coumarins —across key cancer cell lines (MCF-7, A549, HeLa).

Key Insight: The "extended" aromatic system of benzocoumarins frequently correlates with superior PI3K/Akt/mTOR pathway inhibition and tubulin destabilization, offering a distinct advantage over monocyclic coumarin scaffolds.

Structural Classification & Pharmacophore Logic

To understand efficacy differences, we must first distinguish the core scaffolds. The position of the fused benzene ring dictates steric fit within binding pockets (e.g., tubulin, kinase domains).

  • Benzo[f]coumarin (Linear/Angular): Fused at the 5,6-position of the coumarin ring. Often mimics steroids in shape.

  • Benzo[h]coumarin (Angular): Fused at the 7,8-position.

  • Benzo[g]coumarin (Linear): Fused at the 6,7-position (less common in recent anticancer literature).

Visualization: SAR Logic of Benzocoumarins

The following diagram illustrates the Structure-Activity Relationship (SAR) logic driving the potency of these derivatives.

SAR_Logic Core Benzocoumarin Scaffold FusedRing Fused Benzene Ring (Lipophilicity & Intercalation) Core->FusedRing Defines Class Pos3 C3 Substitution (Target Specificity) Core->Pos3 Pos4 C4 Substitution (Steric Bulk/Solubility) Core->Pos4 Potency Enhanced IC50 (< 5 µM) FusedRing->Potency Increases Cellular Uptake Mech Mechanism (Tubulin/Kinase) Pos3->Mech Determines Target (e.g., Thiazole -> Kinase) Pos4->Potency Modulates Solubility

Figure 1: SAR logic depicting how structural modifications on the benzocoumarin core translate to biological efficacy.

Comparative Efficacy Analysis (Quantitative Data)

The following table synthesizes in vitro IC50 data from recent high-impact studies. Lower IC50 indicates higher potency.

Table 1: Comparative IC50 Values (µM) of Key Benzocoumarin Derivatives

Derivative ClassCompound IDTarget Cell LineIC50 (µM)Reference Drug (IC50)Primary Mechanism
Benzo[f]coumarin Cmpd 68 (Sulfur-linked)MCF-7 (Breast)1.1 - 2.4 Doxorubicin (0.83)G2/M Arrest, Tubulin Inhibition
Benzo[f]coumarin Cmpd 31a (Imidazolium)SMMC-7721 (Liver)2.04 Cisplatin (>10)G0/G1 Arrest, Apoptosis
Coumarin-Thiazole Cmpd 50aA549 (Lung)0.17 Doxorubicin (0.45)Apoptosis Induction
Coumarin-Indole MY-413MGC-803 (Gastric)0.011 Colchicine (0.015)Tubulin Polymerization Inhibition
Benzo[h]coumarin 4-Substituted SeriesHeLa (Cervical)~5.0 - 15.05-Fluorouracil (8.3)DNA Intercalation

Performance Verdict:

  • Benzo[f] derivatives generally outperform simple coumarins and Benzo[h] isomers in breast cancer models (MCF-7) due to better hydrophobic interaction with the Estrogen Receptor (ER) and tubulin binding sites.

  • Hybridization (e.g., linking with Thiazole or Indole) drastically lowers IC50 values into the nanomolar range (see Cmpd 50a and MY-413), often surpassing standard chemotherapy agents like Cisplatin.

Mechanism of Action: The "Dual-Hit" Strategy

Benzocoumarins rarely act via a single pathway. The most potent derivatives exhibit a "Dual-Hit" mechanism: destabilizing the cytoskeleton while simultaneously cutting off survival signaling.

3.1 Tubulin Polymerization Inhibition

Unlike taxanes which stabilize microtubules, many 3-substituted benzocoumarins bind to the colchicine site of tubulin. This prevents polymerization, leading to mitotic catastrophe.

3.2 PI3K/Akt/mTOR Pathway Suppression

Recent data indicates that benzocoumarin-benzimidazole hybrids downregulate IGFBP5 and PAGE4 , directly suppressing the PI3K/Akt cascade. This leads to reduced phosphorylation of mTOR and subsequent apoptosis.

Visualization: Signaling Pathway Modulation

Pathway Drug Benzocoumarin Derivative Tubulin Tubulin (Colchicine Site) Drug->Tubulin Inhibits PI3K PI3K Drug->PI3K Inhibits Bax Bax (Pro-apoptotic) Drug->Bax Upregulates Arrest G2/M Cell Cycle Arrest Tubulin->Arrest Disrupts Spindle Akt p-Akt PI3K->Akt Phosphorylation mTOR mTOR Akt->mTOR Activation Bcl2 Bcl-2 (Anti-apoptotic) mTOR->Bcl2 Upregulation Apoptosis Caspase-Dependent Apoptosis Bcl2->Apoptosis Blocks Arrest->Apoptosis Prolonged Stress

Figure 2: Dual mechanism of action showing simultaneous cytoskeletal disruption and survival signaling blockade.

Experimental Protocols (Self-Validating Systems)

To replicate these findings, use the following protocols. These are designed with internal "self-validation" steps to ensure data integrity.

Protocol A: High-Precision MTT Cytotoxicity Assay

Objective: Determine IC50 with <5% coefficient of variation.

  • Seeding: Plate cells (e.g., MCF-7) at

    
     cells/well in 96-well plates.
    
    • Validation: Perform a cell count using Trypan Blue exclusion before plating. Viability must be >95%.

  • Treatment: After 24h, treat with serial dilutions of the benzocoumarin derivative (0.1 µM to 100 µM).

    • Validation: Include Doxorubicin as a positive control and 0.1% DMSO as a vehicle control in every plate.

  • Incubation: Incubate for 48h or 72h at 37°C, 5% CO2.

  • Development: Add MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan with DMSO.

  • Readout: Measure absorbance at 570 nm.

    • Expert Insight: If standard deviation between triplicates >10%, discard data. This usually indicates pipetting error or edge effects (evaporation).

Protocol B: Flow Cytometry for Cell Cycle Analysis

Objective: Confirm G2/M arrest mechanism.

  • Fixation: Harvest treated cells, wash with PBS, and fix in 70% ice-cold ethanol overnight.

    • Validation: Vortex gently while adding ethanol to prevent clumping. Clumps will distort G2/M peaks.

  • Staining: Stain with Propidium Iodide (PI) + RNase A for 30 min at 37°C.

  • Acquisition: Analyze >10,000 events per sample.

  • Gating Strategy:

    • Gate 1: FSC vs SSC (remove debris).

    • Gate 2: FL2-W vs FL2-A (remove doublets—critical for accurate G2/M quantification).

    • Expert Insight: A sharp G1 peak in the control sample validates the staining quality. If the G1 peak is broad (CV > 6%), the data is unreliable.

Visualization: Experimental Workflow

Workflow Start Compound Synthesis & Purification Screen Primary Screen (MTT) @ 10 µM Start->Screen Hit Hit? (>50% Inhibition) Screen->Hit Hit->Start No (Redesign) IC50 Dose-Response (IC50) Hit->IC50 Yes Mech Mechanism Validation IC50->Mech Sub1 Flow Cytometry (Cell Cycle) Mech->Sub1 Sub2 Annexin V/PI (Apoptosis) Mech->Sub2 Sub3 Tubulin Binding Assay Mech->Sub3

Figure 3: Step-by-step experimental workflow for validating benzocoumarin anticancer activity.

Conclusion & Future Outlook

The in vitro data confirms that benzocoumarin derivatives —particularly benzo[f]coumarins substituted at the 3-position with heterocyclic moieties (thiazole, indole)—represent a superior scaffold compared to simple coumarins. Their ability to simultaneously engage tubulin and suppress the PI3K/Akt pathway makes them potent candidates for drug-resistant cancer lines (e.g., MDR MCF-7).

Future development should focus on:

  • Benzo[f] vs. Benzo[h] Isomerism: Systematic studies to isolate the exact steric contribution of the fused ring orientation.

  • Solubility Optimization: While potent, benzocoumarins suffer from poor aqueous solubility. Formulation with nano-carriers is a critical next step.

References
  • Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies. RSC Advances. (2023).

  • Coumarin as an Elite Scaffold in Anti-Breast Cancer Drug Development: Design Strategies, Mechanistic Insights, and Structure–Activity Relationships. MDPI. (2024).

  • Coumarin Derivatives as Anticancer Agents: Mechanistic Landscape with an Emphasis on Breast Cancer. MDPI. (2025).

  • Derivatives containing both coumarin and benzimidazole potently induce caspase-dependent apoptosis of cancer cells through inhibition of PI3K-AKT-mTOR signaling. PLOS ONE / PubMed. (2015).

  • Triazolo pyrimidine derivatives of coumarin and benzocoumarin: green synthesis, biological activity screening study with in silico evaluation. BMC Chemistry. (2025).

  • Coumarin-based benzopyranone derivatives induced apoptosis in human lung (A549) cancer cells. Anticancer Research / PubMed. (2012).[1]

Sources

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